2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate
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Overview
Description
2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate is a complex organic compound with a unique structure that includes a thiadiazole ring, an azo group, and a quaternary ammonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate typically involves multiple steps. The process begins with the formation of the thiadiazole ring, followed by the introduction of the azo group through a diazotization reaction. The final step involves the quaternization of the amine group to form the quaternary ammonium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biological probe or in the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate involves its interaction with specific molecular targets. The azo group can undergo reduction to form active intermediates that interact with biological molecules. The quaternary ammonium ion can also interact with cellular membranes, affecting their function and permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;chloride
- 2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;bromide
Uniqueness
The sulfate form of the compound may exhibit different solubility and stability properties compared to its chloride or bromide counterparts. These differences can influence its suitability for specific applications, such as in aqueous solutions or in the presence of other ions.
Properties
CAS No. |
72749-73-6 |
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Molecular Formula |
C21H27N6O4S2- |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate |
InChI |
InChI=1S/C21H27N6S.H2O4S/c1-5-26(15-16-27(2,3)4)19-13-11-18(12-14-19)23-24-21-22-20(25-28-21)17-9-7-6-8-10-17;1-5(2,3)4/h6-14H,5,15-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |
InChI Key |
ZVVIGMZJYMRCAI-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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